![molecular formula C15H22ClNO2 B1456198 1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride CAS No. 1219971-80-8](/img/structure/B1456198.png)
1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride
Overview
Description
1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is a chemical compound with the molecular formula C15H22ClNO2. It is a solid substance .
Molecular Structure Analysis
The molecular structure of 1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride can be represented by the linear formula C15H22ClNO2 . The molecular weight of the compound is 283.79 g/mol.Physical And Chemical Properties Analysis
1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is a solid substance . The compound has a molecular weight of 283.79 g/mol.Scientific Research Applications
Estrogen Receptor Modulation
This compound has been studied for its effects on various parameters sensitive to estrogens and selective estrogen receptor modulators (SERMs). It has potential applications in the treatment of conditions like osteoporosis and breast cancer, where estrogen modulation plays a significant role .
Neurotransmitter Transport Inhibition
As a reactant for the synthesis of neurotransmitter transport inhibitors, this chemical has applications in the development of treatments for disorders related to neurotransmitter function, such as depression and Parkinson’s disease. It shows activity at dopamine receptor sites, which are crucial in the regulation of mood and motor control .
Raloxifene Hydrochloride Synthesis
The compound serves as an intermediate in the synthesis of Raloxifene hydrochloride, a medication used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer .
Chemical Research and Development
With its detailed chemical properties available, this compound is used extensively in chemical research and development for creating new chemical entities with potential therapeutic applications. Its molecular structure is a key focus for modifications to develop new pharmacologically active agents .
Pharmacological Studies
Toxicity Profiling
It is used in toxicity profiling to understand the safety and efficacy of new drugs. The compound’s properties help in predicting the toxicological effects it may have in biological systems .
Custom Synthesis
Molecular Modeling
In molecular modeling, this compound is used to study the interaction between drugs and their targets. By understanding these interactions, researchers can design drugs that are more effective and have fewer side effects .
Mechanism of Action
Target of Action
A structurally related compound demonstrated effects on estrogen receptors , suggesting that this compound may also interact with these receptors.
Mode of Action
The structurally related compound demonstrated estrogen antagonism , suggesting that this compound may also act as an antagonist at estrogen receptors.
Result of Action
In a study involving a structurally related compound, it was found to reduce bone loss in ovariectomized rats . This suggests that 1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride may have similar effects.
properties
IUPAC Name |
1-[4-(2-piperidin-4-ylethoxy)phenyl]ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-12(17)14-2-4-15(5-3-14)18-11-8-13-6-9-16-10-7-13;/h2-5,13,16H,6-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCZMSXEKYFHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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